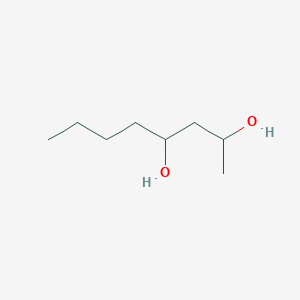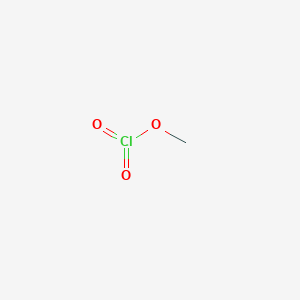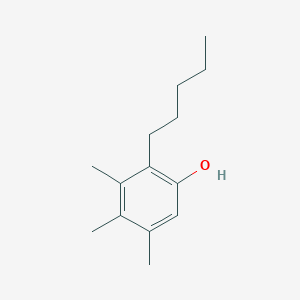
N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylidene group attached to a methylprop-2-en-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine typically involves the condensation of cyclohexanone with N-methylprop-2-en-1-amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted amine compounds .
Scientific Research Applications
N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, agrochemicals, and dyes due to its reactivity and stability .
Mechanism of Action
The mechanism of action of N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their activity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
- N-(Cyclohexylmethyl)-N-methylprop-2-en-1-amine
- N-(Cyclohexylideneethyl)-N-methylprop-2-en-1-amine
- N-(Cyclohexylidenemethyl)-N-ethylprop-2-en-1-amine
Comparison: N-(Cyclohexylidenemethyl)-N-methylprop-2-en-1-amine is unique due to its specific cyclohexylidene group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it more suitable for certain applications, such as in the synthesis of specialized organic compounds and in biological research .
Properties
CAS No. |
92207-64-2 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-(cyclohexylidenemethyl)-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C11H19N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h3,10H,1,4-9H2,2H3 |
InChI Key |
KXUQSIKHHPIIBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)C=C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)

![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)



![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
